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Compound of Interest

Compound Name: BDP FL NHS Ester

Cat. No.: B1667854 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
BDP FL NHS Ester is a high-performance, amine-reactive fluorescent dye belonging to the

boron-dipyrromethene (BODIPY) class of fluorophores. It is designed for the 488 nm channel

and serves as an excellent replacement for traditional dyes like fluorescein (FITC), Cy2™, and

DyLight™ 488.[1][2] The N-hydroxysuccinimide (NHS) ester moiety enables covalent

conjugation to primary amines on proteins, antibodies, peptides, and other biomolecules,

forming a stable amide bond.[3][4]

Key advantages of BDP FL include exceptional brightness, high photostability, and a high

fluorescence quantum yield that is relatively insensitive to solvent polarity and pH.[5][6] Its

narrow emission spectrum reduces spectral overlap in multiplexing experiments and enhances

brightness, making it an ideal tool for various bio-imaging applications including fluorescence

microscopy, immunofluorescence, and flow cytometry.[7][3][8]

Properties of BDP FL NHS Ester
BDP FL NHS Ester is characterized by its robust photophysical and chemical properties,

making it a reliable tool for fluorescent labeling.

2.1. Chemical & Physical Properties The dye is an orange solid with good solubility in organic

solvents like DMSO and DMF, but limited solubility in water.[1][2] For long-term storage, it
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should be kept at -20°C in the dark and desiccated.[1]

2.2. Spectroscopic Properties The dye's spectral characteristics are well-suited for standard

green channel filter sets (e.g., FITC/GFP).

Property Value Reference(s)

Excitation Maximum (λex) 503 nm [2][8]

Emission Maximum (λem) 509 nm [2][8]

Molar Extinction Coefficient (ε) 92,000 M⁻¹cm⁻¹ [2][8]

Fluorescence Quantum Yield

(Φ)
0.97 [8]

Molecular Weight 389.16 g/mol [1][2]

Molecular Formula C₁₈H₁₈BF₂N₃O₄ [1][2]

Experimental Protocols
Protocol for Protein & Antibody Labeling
This protocol describes the covalent labeling of a protein (e.g., an IgG antibody) with BDP FL
NHS Ester.

3.1. Materials Required

Protein/antibody to be labeled (in an amine-free buffer)

BDP FL NHS Ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. (Phosphate-buffered saline, PBS, at

pH 8.5 is also suitable). Buffers must be free of primary amines like Tris or glycine.[9]

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or

dialysis cassettes.[8][10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.lumiprobe.com/p/bdp-fl-nhs-ester
https://sigutlabs.com/product/bdp-fl-nhs-ester-cas-146616-66-2/
https://www.benchchem.com/pdf/Spectral_Properties_of_BDP_FL_Dye_An_In_depth_Technical_Guide.pdf
https://sigutlabs.com/product/bdp-fl-nhs-ester-cas-146616-66-2/
https://www.benchchem.com/pdf/Spectral_Properties_of_BDP_FL_Dye_An_In_depth_Technical_Guide.pdf
https://sigutlabs.com/product/bdp-fl-nhs-ester-cas-146616-66-2/
https://www.benchchem.com/pdf/Spectral_Properties_of_BDP_FL_Dye_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectral_Properties_of_BDP_FL_Dye_An_In_depth_Technical_Guide.pdf
https://www.lumiprobe.com/p/bdp-fl-nhs-ester
https://sigutlabs.com/product/bdp-fl-nhs-ester-cas-146616-66-2/
https://www.lumiprobe.com/p/bdp-fl-nhs-ester
https://sigutlabs.com/product/bdp-fl-nhs-ester-cas-146616-66-2/
https://www.benchchem.com/product/b1667854?utm_src=pdf-body
https://www.benchchem.com/product/b1667854?utm_src=pdf-body
https://www.benchchem.com/product/b1667854?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_BDP_FL_PEG4_Amine_Labeling_of_Primary_Amines_on_Proteins.pdf
https://www.benchchem.com/pdf/Spectral_Properties_of_BDP_FL_Dye_An_In_depth_Technical_Guide.pdf
https://www.interchim.fr/ft/I/IO0510.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrophotometer

3.2. Pre-Labeling Preparation

Protein Preparation: The protein solution should be at a concentration of 2-10 mg/mL in the

Labeling Buffer for optimal results.[9][5] If the protein is in an incompatible buffer (e.g.,

containing Tris or azide), a buffer exchange must be performed using dialysis or a desalting

column.[11]

Dye Preparation: Allow the vial of BDP FL NHS Ester to equilibrate to room temperature

before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.

[5][12] This solution should be prepared fresh.

3.3. Labeling Reaction Workflow
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Preparation

Reaction

Purification & Analysis
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(2-10 mg/mL in pH 8.3-8.5 buffer)

Calculate Molar Excess
(10-20 fold dye:protein)

Prepare BDP FL NHS Ester
(10 mg/mL in DMSO/DMF)

Add Dye to Protein
Vortex gently

Incubate for 1 hour
(Room temp, in the dark)

Purify Conjugate
(Size-Exclusion Chromatography)

Analyze Conjugate
(Spectroscopy for DOL)

Click to download full resolution via product page

Caption: Workflow for labeling proteins with BDP FL NHS Ester.

3.4. Step-by-Step Labeling Procedure

Calculate Dye Amount: A molar ratio of 10:1 to 20:1 (dye:protein) is a recommended starting

point.[9] The optimal ratio may need to be determined empirically for each protein.
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Example Calculation for IgG:

Amount of IgG: 1 mg

Molar Weight of IgG: ~150,000 Da

Molar Weight of BDP FL NHS Ester: 389.16 Da

Moles of IgG = 1 mg / 150,000,000 mg/mol = 6.67 nmol

Moles of Dye (15x excess) = 6.67 nmol * 15 = 100 nmol

Mass of Dye = 100 nmol * 389.16 g/mol = 38.9 µg

Reaction: Add the calculated amount of the BDP FL NHS Ester stock solution to the protein

solution while gently vortexing.[10]

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5][12]

3.5. Purification of the Conjugate It is critical to remove the unconjugated "free" dye, as it can

cause high background fluorescence.[13]

Equilibrate a size-exclusion chromatography column (e.g., G-25) with PBS buffer (pH 7.4).

Apply the reaction mixture directly to the column.

Elute the conjugate with PBS. The labeled protein will be larger and elute first as a colored

fraction, while the smaller, unconjugated dye molecules will be retained longer and elute

later.

Collect the first colored fraction containing the purified BDP FL-labeled protein.

3.6. Characterization (Degree of Labeling) The Degree of Labeling (DOL), or the average

number of dye molecules per protein, should be determined.

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 503 nm (A₅₀₃) using

a spectrophotometer.

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
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Correction Factor (CF₂₈₀): 0.027[7]

A_prot = A₂₈₀ - (A₅₀₃ × CF₂₈₀)

Protein Conc. (M) = A_prot / ε_prot (where ε_prot is the molar extinction coefficient of the

protein at 280 nm, e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

Calculate the dye concentration:

Dye Conc. (M) = A₅₀₃ / 92,000 M⁻¹cm⁻¹

Calculate the DOL:

DOL = Dye Conc. / Protein Conc.

An optimal DOL for antibodies is typically between 2 and 7.

Application Protocol: Immunofluorescence Staining
This protocol provides a general workflow for using a BDP FL-labeled antibody for direct

immunofluorescence staining of cultured cells.

4.1. Workflow for Immunofluorescence Staining
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Cell Preparation
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Imaging
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Block Nonspecific Sites
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Incubate with BDP FL-Ab
(1-10 µg/mL, in the dark)

Wash to Remove Unbound Ab
(3x with PBS)

Mount Coverslip
(Antifade mounting medium)
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Caption: General workflow for immunofluorescence cell staining.
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4.2. Step-by-Step Staining Procedure

Cell Preparation:

Culture and seed cells on sterile glass coverslips in a petri dish or multi-well plate and

grow overnight.

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room

temperature.

Wash the cells three times with PBS.

For intracellular targets, permeabilize the cell membranes with 0.1% Triton X-100 in PBS

for 10 minutes.

Blocking:

Block nonspecific antibody binding sites by incubating the cells with a blocking buffer (e.g.,

1% BSA in PBS) for 30-60 minutes at room temperature.

Staining:

Dilute the BDP FL-labeled primary antibody to a working concentration (typically 1-10

µg/mL) in the blocking buffer.

Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature (or

overnight at 4°C), protected from light.

Washing:

Wash the cells three times for 5 minutes each with PBS to remove any unbound

antibodies.

Mounting and Imaging:

Mount the coverslip onto a microscope slide using an antifade mounting medium.
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Image the sample using a fluorescence microscope equipped with a standard FITC or

GFP filter set (Excitation ~488 nm, Emission ~510 nm).[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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